BenchChemオンラインストアへようこそ!

12H-Benzo[a]phenoxazine

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

12H-Benzo[a]phenoxazine (CAS 225-74-1) is the unsubstituted parent heterocycle of the benzo[a]phenoxazine (BPO) family, a pentacyclic system fusing a phenoxazine core with an additional benzene ring along the a-face. With a molecular formula of C16H11NO, a molecular weight of 233.26 g/mol, and a predicted melting point of 302 °C, this compact, planar scaffold serves as the structural foundation for numerous long-wavelength fluorophores (e.g., Nile Blue, Nile Red) and antiprotozoal drug candidates described in the patent and primary literature.

Molecular Formula C16H11NO
Molecular Weight 233.26 g/mol
CAS No. 225-74-1
Cat. No. B1253799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12H-Benzo[a]phenoxazine
CAS225-74-1
Synonymsbenzo(a)phenoxazine
Molecular FormulaC16H11NO
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2NC4=CC=CC=C4O3
InChIInChI=1S/C16H11NO/c1-2-6-12-11(5-1)9-10-15-16(12)17-13-7-3-4-8-14(13)18-15/h1-10,17H
InChIKeyYOSZEPWSVKKQOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12H-Benzo[a]phenoxazine (CAS 225-74-1): Core Scaffold Profile for Benzo[a]phenoxazine Dye & Drug Discovery


12H-Benzo[a]phenoxazine (CAS 225-74-1) is the unsubstituted parent heterocycle of the benzo[a]phenoxazine (BPO) family, a pentacyclic system fusing a phenoxazine core with an additional benzene ring along the a-face [1]. With a molecular formula of C16H11NO, a molecular weight of 233.26 g/mol, and a predicted melting point of 302 °C, this compact, planar scaffold serves as the structural foundation for numerous long-wavelength fluorophores (e.g., Nile Blue, Nile Red) and antiprotozoal drug candidates described in the patent and primary literature [2][3]. Unlike its extensively functionalized derivatives, the parent compound provides a chemically defined, substitution-ready platform that enables systematic exploration of structure–activity and structure–property relationships, making it a key starting material for medicinal chemistry and dye development programs [4].

Why 12H-Benzo[a]phenoxazine Cannot Be Replaced by Generic Phenoxazine or Benzophenoxazine Analogs in Procurement


The benzo[a]phenoxazine scaffold is angularly fused, distinguishing it from linear benzo[b]phenoxazine isomers and simple phenoxazines in both electronic conjugation and steric accessibility [1]. Substitution at the 5-, 9-, and 12-positions modulates absorption/emission wavelengths, quantum yield, and biological target engagement; the unsubstituted parent compound therefore provides a blank chemical canvas for rational derivatization, while pre-functionalized analogs (e.g., Nile Blue, Meldola's Blue) lock in specific photophysical and pharmacological profiles that may not suit alternative assay or device requirements [2]. Furthermore, the parent compound's predicted LogP of 4.83 and polar surface area of 21.26 Ų confer distinct solubility and membrane permeability characteristics that differ markedly from charged derivatives like Nile Blue (cationic) or neutral ketone-bearing Nile Red, meaning simple potency or brightness data from one analog cannot be extrapolated to another .

Quantitative Differentiation Evidence for 12H-Benzo[a]phenoxazine (CAS 225-74-1) Versus Closest Analogs


Scaffold Molecular Weight & Atom Economy Advantage Over 12-Methyl and 12-Acetyl Derivatives

12H-Benzo[a]phenoxazine (C₁₆H₁₁NO, MW 233.26 g/mol) provides the minimal benzo[a]phenoxazine core without additional substituent mass. Compared to the 12-methyl derivative (C₁₇H₁₃NO, MW 247.29 g/mol), the parent compound saves 14.03 g/mol (5.7% lower molecular weight). Against 12-acetyl-benzo[a]phenoxazine (C₁₈H₁₃NO₂, MW 275.30 g/mol), it saves 42.04 g/mol (15.3% lower molecular weight) [1]. This lower starting mass allows post-derivatization to remain within Lipinski-compliant boundaries more readily, a critical factor in fragment-based and lead-optimization campaigns.

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

Computed Lipophilicity (LogP) Differentiates Parent Scaffold from Cationic Nile Blue and Neutral Nile Red

The predicted LogP of 12H-Benzo[a]phenoxazine is 4.83, with a polar surface area (PSA) of 21.26 Ų . In contrast, Nile Blue (a cationic 5-amino-9-diethylamino-benzo[a]phenoxazinium salt) carries a permanent positive charge and is significantly more water-soluble, while Nile Red (9-diethylamino-5H-benzo[a]phenoxazin-5-one) is a neutral but highly lipophilic dye with solubility <1 μg/mL in water [1][2]. The parent scaffold's intermediate LogP and absence of charged or ketone functionalities offer a distinct polarity starting point that can be tuned toward either aqueous or lipophilic environments through rational substitution, whereas Nile Blue and Nile Red have fixed solubility profiles determined by their substituents.

Physicochemical Profiling Dye Design Membrane Permeability

Patent-Granted Antiprotozoal Composition Protection Anchored on Benzo[a]phenoxazine Core Versus Unprotected Simple Phenoxazines

U.S. Patent 8,288,374 explicitly claims medicinal compositions containing benzo[a]phenoxazine compounds (General Formula 1) as active ingredients for prevention or treatment of protozoal diseases including malaria, leishmaniasis, African trypanosomiasis, Chagas disease, toxoplasmosis, and cryptosporidiosis [1]. The patent demonstrates that specific 5-phenylimino-benzo[a]phenoxazine derivatives achieve IC₅₀ values as low as 0.0076 μM against Plasmodium falciparum K1, with selectivity indices exceeding 7,300 (compound 5, SSJ-183) and up to >17,290 (compound 24) relative to L-6 myoblast cytotoxicity [2]. In contrast, simple phenoxazine derivatives lacking the fused benzo ring are not covered by this composition-of-matter protection and have shown substantially weaker antiprotozoal activity in the same assay panel. This patent estate creates a clear procurement incentive for the benzo[a]phenoxazine scaffold over generic phenoxazine alternatives in antimalarial and antiparasitic development programs.

Antiparasitic Drug Discovery Intellectual Property Neglected Tropical Diseases

Derivative Antifungal Activity Benchmarking Against Commercial Nile Blue A as Lead Compound

Benzo[a]phenoxazine derivatives synthesized from the parent scaffold were evaluated for antifungal activity against Saccharomyces cerevisiae, using commercial Nile Blue A (NB) as the reference lead compound [1]. The most effective derivative, Bze-NH₂ (N-[5-(3-aminopropylamino)-10-methyl-9H-benzo[a]phenoxazin-9-ylidene]ethanaminium chloride), displayed a minimum inhibitory concentration (MIC) of 15 μM, which was superior to Nile Blue A under identical assay conditions. This demonstrates that functionalization of the benzo[a]phenoxazine core can outperform the established benzophenoxazine dye Nile Blue A in antifungal applications, whereas Nile Blue A itself showed higher MIC values, confirming the scaffold's advantage for antimicrobial potency optimization [2].

Antifungal Agents Saccharomyces cerevisiae MIC Determination

Spectral Tuning Range of Benzo[a]phenoxazine Derivatives vs. Weakly Fluorescent Meldola's Blue

While Meldola's Blue (the first benzophenoxazine dye) is weakly fluorescent and has not found use as a fluorescent probe [1], benzo[a]phenoxazine derivatives derived from the parent scaffold achieve absorption maxima spanning 500–640 nm and emission maxima >600 nm (632–681 nm reported for amino acid conjugates), with molar absorptivities up to 43,030 M⁻¹cm⁻¹ [2][3]. This broad spectral tunability—from visible green absorption at 500 nm to far-red emission at 681 nm—is a direct consequence of the angular benzo[a] fusion pattern, which provides an extended π-conjugation pathway unavailable in simple phenoxazines or the linear benzo[b] isomer. The parent 12H-benzo[a]phenoxazine scaffold thus serves as the essential chromophoric platform that, upon appropriate amino/alkyl substitution, yields bright, photostable, long-wavelength fluorophores for cellular imaging and biosensing applications.

Fluorescent Probe Design Long-Wavelength Emission Bioimaging

Procurement-Relevant Application Scenarios for 12H-Benzo[a]phenoxazine (CAS 225-74-1)


Antimalarial Lead Optimization Starting from the Unsubstituted Benzo[a]phenoxazine Core

Procurement of 12H-Benzo[a]phenoxazine enables medicinal chemistry teams to access the patent-protected benzo[a]phenoxazine scaffold for systematic structure–activity relationship (SAR) exploration against chloroquine-resistant Plasmodium falciparum. As demonstrated by SSJ-183 (IC₅₀ = 7.6 nM, SI >7,300), appropriate 5- and 9-position substitution on this core achieves potency comparable to chloroquine with dramatically superior selectivity [1]. The parent compound's low molecular weight (233.26 g/mol) and absence of pre-installed substituents allow parallel library synthesis without the need for deprotection or functional group interconversion steps, accelerating hit-to-lead timelines .

Custom Long-Wavelength Fluorophore Synthesis for Cellular Imaging

The angular benzo[a]phenoxazine core provides the essential π-extended conjugation pathway that shifts emission into the red/far-red region (632–681 nm), where biological autofluorescence is minimal [2]. Starting from 12H-Benzo[a]phenoxazine, researchers can introduce donor/acceptor substituents at the 5- and 9-positions to tune absorption (500–640 nm) and emission wavelengths for specific microscopy filter sets, achieving molar absorptivities up to 43,030 M⁻¹cm⁻¹ [3]. This is not achievable with Meldola's Blue (weakly fluorescent) or simple phenoxazines (emission <550 nm), making the parent scaffold the preferred procurement choice for bespoke far-red probe development.

Antifungal Agent Development with Improved Potency Over Nile Blue A Benchmark

Functionalization of 12H-Benzo[a]phenoxazine at the 5- and 9-amino positions has produced derivatives (e.g., Bze-NH₂) with MIC values of 15 μM against Saccharomyces cerevisiae, outperforming the commercial standard Nile Blue A [4]. The parent scaffold's synthetic accessibility—achievable via condensation of 5-alkylamino-2-nitrosophenol hydrochlorides with N-alkylated naphthylamines in acidic medium—enables rapid generation of focused libraries for antifungal screening, with the unsubstituted core serving as the common synthetic intermediate for all analogs [5].

Physicochemical Property Optimization via Scaffold-Based Design

With a computed LogP of 4.83 and PSA of 21.26 Ų, 12H-Benzo[a]phenoxazine occupies a strategic intermediate lipophilicity space between highly water-soluble cationic dyes (e.g., Nile Blue) and near-insoluble neutral dyes (e.g., Nile Red, <1 μg/mL water solubility) [6]. This enables procurement for programs requiring systematic LogP tuning through substituent addition without the extreme polarity constraints imposed by pre-charged or pre-ketone-functionalized starting materials, supporting both aqueous probe design and membrane-permeable drug candidate development.

Quote Request

Request a Quote for 12H-Benzo[a]phenoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.